2-Propyl-1,3-benzoxazol-6-amine molecular structure
2-Propyl-1,3-benzoxazol-6-amine molecular structure
An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-Propyl-1,3-benzoxazol-6-amine
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive analysis of a specific derivative, 2-Propyl-1,3-benzoxazol-6-amine (CAS No: 875851-66-4). We will dissect its molecular architecture, propose a robust synthetic pathway grounded in established methodologies, and outline a complete spectroscopic framework for its unequivocal structural elucidation. This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the causality behind experimental design and providing a self-validating system for the characterization of this and related benzoxazole analogs.
Molecular Architecture and Physicochemical Properties
The structural foundation of 2-Propyl-1,3-benzoxazol-6-amine is the benzoxazole heterocycle, an aromatic bicyclic system formed by the fusion of a benzene ring with an oxazole ring.[3][4] This core is functionalized with a propyl group at the 2-position and an amine group at the 6-position, which significantly influence its chemical properties and potential biological interactions.
Key Identifiers:
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IUPAC Name: 2-Propyl-1,3-benzoxazol-6-amine
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CAS Number: 875851-66-4[5]
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Molecular Formula: C₁₀H₁₂N₂O[6]
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Molecular Weight: 176.22 g/mol [6]
The molecule's architecture combines the rigid, planar benzoxazole core with a flexible aliphatic propyl chain. The amine group at the 6-position acts as a key hydrogen bond donor and an electron-donating group, influencing the electron density of the aromatic system. The propyl group at the 2-position increases the molecule's lipophilicity, a critical factor for membrane permeability in biological systems.
Caption: Atomic structure of 2-Propyl-1,3-benzoxazol-6-amine.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O | [6] |
| Molecular Weight | 176.22 | [6] |
| CAS Number | 875851-66-4 | [5] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 2 (from N and O in the ring) | Calculated |
Synthesis and Mechanistic Rationale
The synthesis of 2-substituted benzoxazoles is well-documented, with the most common and robust method being the condensation of a 2-aminophenol derivative with a carboxylic acid or its equivalent (e.g., aldehyde, acyl chloride).[1][7][8] This reaction proceeds via an initial acylation or imine formation followed by an intramolecular cyclization and dehydration to form the stable aromatic benzoxazole ring.
For the synthesis of 2-Propyl-1,3-benzoxazol-6-amine, the logical starting materials are 4-amino-2-aminophenol and butyric acid (or a more reactive derivative like butanoyl chloride or butyraldehyde). The use of a condensing agent such as a carbodiimide or a strong acid catalyst (like polyphosphoric acid, PPA) is typically required to facilitate the dehydration step and drive the reaction to completion.
Caption: Proposed synthetic workflow for 2-Propyl-1,3-benzoxazol-6-amine.
Experimental Protocol: Representative Synthesis
This protocol is a representative methodology based on established literature procedures for benzoxazole synthesis.[7][9]
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Reaction Setup: To a flame-dried round-bottom flask, add 4-amino-2-aminophenol (1.0 eq) and polyphosphoric acid (PPA) (10-fold excess by weight).
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Reagent Addition: Heat the mixture to 80°C with stirring to ensure homogenization. Slowly add butyric acid (1.1 eq) to the mixture.
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Reaction: Increase the temperature to 160-180°C and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Causality: High temperature is necessary to overcome the activation energy for the cyclodehydration step, which forms the stable aromatic ring. PPA acts as both the solvent and the acidic catalyst/dehydrating agent.
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Work-up: Cool the reaction mixture to approximately 100°C and pour it carefully onto crushed ice with vigorous stirring.
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Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8. This will precipitate the crude product.
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Causality: The amine-containing product is protonated and soluble in the strong acid. Neutralization deprotonates the amine functionalities, causing the neutral organic product to precipitate from the aqueous solution.
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Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.
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Purification: Purify the crude solid using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 2-Propyl-1,3-benzoxazol-6-amine.
Spectroscopic Characterization and Structural Elucidation
Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of analysis.[10]
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. Based on known data for benzoxazole derivatives, the following spectral characteristics are predicted.[10][11]
| Predicted ¹H NMR Data | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.5 | d | 1H | Aromatic H (H-4) |
| ~ 6.8 - 7.0 | d | 1H | Aromatic H (H-7) |
| ~ 6.6 - 6.8 | dd | 1H | Aromatic H (H-5) |
| ~ 4.0 - 5.0 | br s | 2H | -NH₂ |
| ~ 2.9 - 3.1 | t | 2H | -CH₂-CH₂CH₃ (α-CH₂) |
| ~ 1.8 - 2.0 | m | 2H | -CH₂-CH₂CH₃ (β-CH₂) |
| ~ 0.9 - 1.1 | t | 3H | -CH₂CH₂CH₃ (γ-CH₃) |
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 168 | C=N (C-2) |
| ~ 150 - 152 | C-O (C-7a) |
| ~ 142 - 145 | C-NH₂ (C-6) |
| ~ 140 - 142 | C-N (C-3a) |
| ~ 115 - 120 | Aromatic CH |
| ~ 110 - 115 | Aromatic CH |
| ~ 95 - 105 | Aromatic CH |
| ~ 30 - 33 | α-CH₂ |
| ~ 20 - 23 | β-CH₂ |
| ~ 13 - 15 | γ-CH₃ |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.[11][12]
| Predicted IR Absorption Data | |
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 3450 - 3300 | N-H stretch (primary amine) |
| 3100 - 3000 | Aromatic C-H stretch |
| 2960 - 2850 | Aliphatic C-H stretch (propyl group) |
| 1640 - 1620 | C=N stretch (oxazole ring) |
| 1600 - 1450 | C=C stretch (aromatic ring) |
| 1280 - 1200 | C-O-C stretch (aryl-alkyl ether) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.
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Expected Molecular Ion (M⁺): An intense peak at m/z = 176.22, corresponding to the molecular formula C₁₀H₁₂N₂O.
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Key Fragmentation Pattern: A prominent fragment resulting from the benzylic cleavage and loss of an ethyl group (M-29), leading to a fragment ion at m/z ≈ 147.
Potential Biological Significance and Future Directions
Benzoxazole derivatives are a well-established class of compounds with a vast range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][13][14] The specific substitution pattern of 2-Propyl-1,3-benzoxazol-6-amine suggests several avenues for biological investigation.
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Antimicrobial Activity: The benzoxazole core is a known antibacterial and antifungal pharmacophore.[1][11] The lipophilic propyl group may enhance the compound's ability to penetrate microbial cell membranes.
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Anticancer Activity: Many 2-substituted benzoxazoles exhibit potent anticancer activity.[2] The 6-amino group provides a site for further derivatization to potentially modulate activity and selectivity against various cancer cell lines.
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CNS Activity: The ability of small, moderately lipophilic molecules to cross the blood-brain barrier makes this scaffold a candidate for investigating CNS-related activities.
Future work should focus on the empirical validation of these predicted properties. The synthesized compound should be subjected to a panel of biological assays, including antimicrobial susceptibility testing against a range of bacterial and fungal strains, cytotoxicity screening against cancer cell lines, and potentially in-vivo studies for anti-inflammatory or analgesic effects.[14] The 6-amino group serves as a valuable chemical handle for the creation of a focused library of derivatives to explore structure-activity relationships (SAR).
Conclusion
2-Propyl-1,3-benzoxazol-6-amine is a classic example of a substituted benzoxazole with significant potential for further research in materials science and medicinal chemistry. Its molecular structure has been thoroughly defined through the analysis of its core components and functional groups. A reliable and scalable synthetic route can be readily developed from common starting materials, and its structure can be unequivocally confirmed using a standard suite of spectroscopic techniques. This guide provides the foundational chemical knowledge and experimental rationale necessary for researchers to synthesize, characterize, and explore the potential applications of this versatile molecule.
References
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